molecular formula C22H27N3O2 B13555919 1-Butyl-5-{[(4-butylphenyl)amino]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile

1-Butyl-5-{[(4-butylphenyl)amino]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile

Cat. No.: B13555919
M. Wt: 365.5 g/mol
InChI Key: SCJOUYWNCBBSCD-UHFFFAOYSA-N
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Description

1-Butyl-5-{[(4-butylphenyl)amino]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a pyridine ring, a butyl group, and a butylphenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butyl-5-{[(4-butylphenyl)amino]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyridine ring, the introduction of the butyl and butylphenylamino groups, and the final cyclization to form the desired compound. Common reagents used in these reactions include butyl bromide, 4-butylaniline, and various catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-Butyl-5-{[(4-butylphenyl)amino]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

1-Butyl-5-{[(4-butylphenyl)amino]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Butyl-5-{[(4-butylphenyl)amino]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-Butyl-5-{[(4-butylphenyl)amino]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile include other pyridine derivatives and compounds with similar functional groups, such as:

  • 1-Butyl-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile
  • 5-{[(4-Butylphenyl)amino]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile

Uniqueness

What sets this compound apart is its specific combination of functional groups and its unique structure, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H27N3O2

Molecular Weight

365.5 g/mol

IUPAC Name

1-butyl-5-[(4-butylphenyl)iminomethyl]-6-hydroxy-4-methyl-2-oxopyridine-3-carbonitrile

InChI

InChI=1S/C22H27N3O2/c1-4-6-8-17-9-11-18(12-10-17)24-15-20-16(3)19(14-23)21(26)25(22(20)27)13-7-5-2/h9-12,15,27H,4-8,13H2,1-3H3

InChI Key

SCJOUYWNCBBSCD-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)N=CC2=C(N(C(=O)C(=C2C)C#N)CCCC)O

Origin of Product

United States

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